molecular formula C9H16N2O3 B1166567 Ethyl 2-(hydroxyimino)-2-piperidinoacetate CAS No. 120209-12-3

Ethyl 2-(hydroxyimino)-2-piperidinoacetate

Cat. No.: B1166567
CAS No.: 120209-12-3
M. Wt: 200.23 g/mol
InChI Key: FZDWJXCSMDRPCX-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxyimino)-2-piperidinoacetate is a chemical compound that belongs to the class of oxime esters It is characterized by the presence of an ethyl ester group, a hydroxyimino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(hydroxyimino)-2-piperidinoacetate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction typically proceeds under mild conditions and yields the desired product in good yield . The reaction should be carried out at a controlled pH to prevent rapid hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The product can be purified by recrystallization from solvents like ethanol or ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxyimino)-2-piperidinoacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(hydroxyimino)-2-piperidinoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxyimino)-2-piperidinoacetate involves its ability to act as a coupling additive in peptide synthesis. It neutralizes the basicity or nucleophilicity of carbodiimides, thereby suppressing base-catalyzed side reactions and reducing racemization . The hydroxyimino group plays a crucial role in this process by forming stable intermediates that facilitate the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(hydroxyimino)-2-piperidinoacetate is unique due to the presence of the piperidine ring, which imparts distinct chemical properties and reactivity compared to other oxime esters. This structural feature makes it particularly useful in peptide synthesis and other organic reactions where steric and electronic effects play a significant role.

Properties

CAS No.

120209-12-3

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-hydroxyimino-2-piperidin-1-ylacetate

InChI

InChI=1S/C9H16N2O3/c1-2-14-9(12)8(10-13)11-6-4-3-5-7-11/h13H,2-7H2,1H3

InChI Key

FZDWJXCSMDRPCX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=NO)N1CCCCC1

Canonical SMILES

CCOC(=O)C(=NO)N1CCCCC1

Synonyms

ethyl 2-(hydroxyimino)-2-piperidinoacetate

Origin of Product

United States

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